![molecular formula C17H17N3O B12890156 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 922523-02-2](/img/structure/B12890156.png)
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrazole ring, with a butylamino group at the 5-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with butylamine under microwave irradiation using caesium carbonate as a catalyst . This method provides high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and caesium carbonate as a catalyst suggests that scalable and efficient production methods could be developed based on these principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the butylamino group and the phenyl group allows for diverse chemical modifications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include caesium carbonate, iodine, and various organic solvents. Microwave irradiation is often employed to enhance reaction rates and yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and electrostatic interactions with active site residues is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Uniqueness
5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both butylamino and phenyl groups
Propriétés
Numéro CAS |
922523-02-2 |
|---|---|
Formule moléculaire |
C17H17N3O |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
5-butylimino-2-phenylpyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C17H17N3O/c1-2-3-11-18-16-13-9-10-14(12-7-5-4-6-8-12)19-15(13)17(21)20-16/h4-10H,2-3,11H2,1H3,(H,18,20,21) |
Clé InChI |
WVWQVEKMKBBSQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
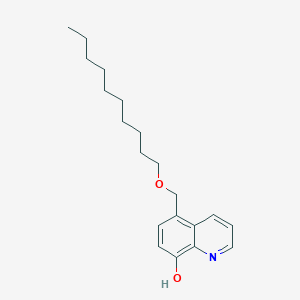
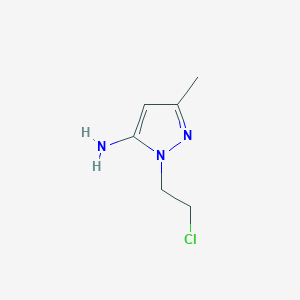
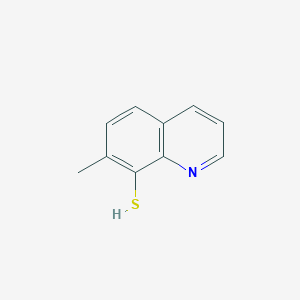

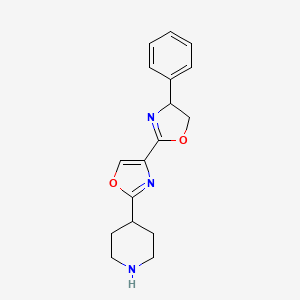
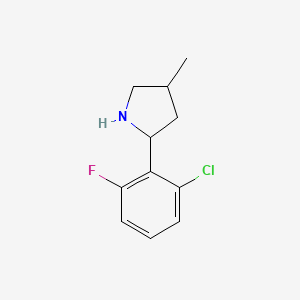
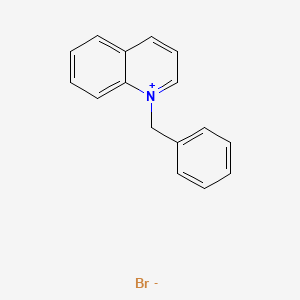
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
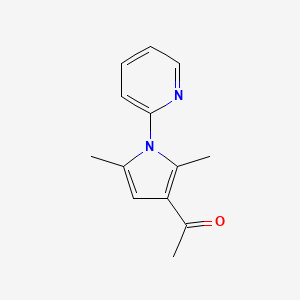
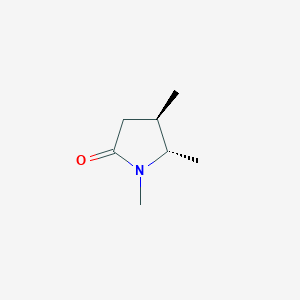
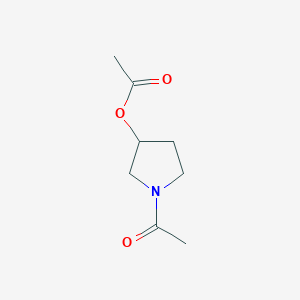
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
